molecular formula C6H10O B1615984 2-Methyl-3-pentyn-2-ol CAS No. 590-38-5

2-Methyl-3-pentyn-2-ol

Cat. No.: B1615984
CAS No.: 590-38-5
M. Wt: 98.14 g/mol
InChI Key: JPKQHUHDYLMRJW-UHFFFAOYSA-N
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Description

2-Methyl-3-pentyn-2-ol is an organic compound with the molecular formula C6H10O. It is a tertiary alcohol with a triple bond, making it a unique structure in organic chemistry. This compound is also known by its IUPAC name, 2-methylpent-3-yn-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-pentyn-2-ol can be synthesized through various methods. One common method involves the reaction of acetylene with acetone in the presence of a strong base such as sodium amide. The reaction proceeds as follows:

CH3COCH3+HCCHNaNH2CH3C(OH)(CH3)CCH\text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \xrightarrow{\text{NaNH}_2} \text{CH}_3\text{C(OH)(CH}_3)\text{C}\equiv\text{CH} CH3​COCH3​+HC≡CHNaNH2​​CH3​C(OH)(CH3​)C≡CH

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Scientific Research Applications

2-Methyl-3-pentyn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-pentyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in π-π interactions. These interactions can affect enzyme activity and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-pentene-2-ol: Similar structure but with a double bond instead of a triple bond.

    3-Pentyn-2-ol: Lacks the methyl group at the second position.

    2-Methyl-3-pentyn-1-ol: Hydroxyl group is at a different position.

Uniqueness

2-Methyl-3-pentyn-2-ol is unique due to its combination of a tertiary alcohol and a triple bond, which imparts distinct chemical reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

2-methylpent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQHUHDYLMRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207737
Record name 3-Pentyn-2-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-38-5
Record name 2-Methyl-3-pentyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentyn-2-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentyn-2-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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